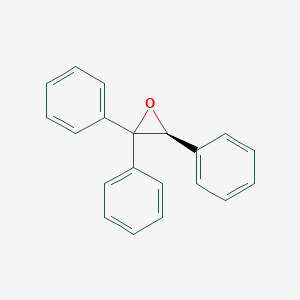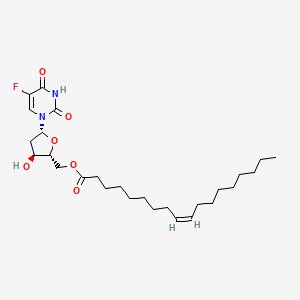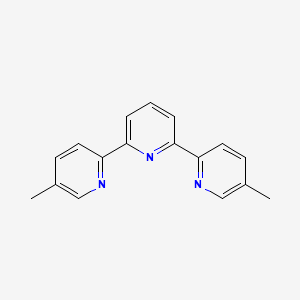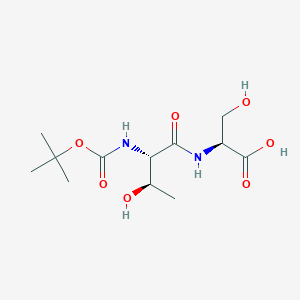
N-(tert-Butoxycarbonyl)-L-threonyl-L-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-Butoxycarbonyl)-L-threonyl-L-serine is a compound that belongs to the class of N-protected amino acids. The tert-butyloxycarbonyl (Boc) group is commonly used in organic synthesis to protect amino groups during chemical reactions. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-L-threonyl-L-serine typically involves the protection of the amino group of L-threonine and L-serine with the Boc group. This is achieved by reacting the amino acids with di-tert-butyl dicarbonate under basic conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or acetonitrile, and a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP) is used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems have been developed to introduce the Boc group efficiently and sustainably. These systems offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
N-(tert-Butoxycarbonyl)-L-threonyl-L-serine undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using acids such as trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Substitution: Reactions involving the substitution of functional groups on the amino acids.
Oxidation and Reduction: Reactions that modify the oxidation state of the compound.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol are commonly used for Boc deprotection.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of this compound yields L-threonyl-L-serine, which can be further modified for various applications .
Applications De Recherche Scientifique
N-(tert-Butoxycarbonyl)-L-threonyl-L-serine has several scientific research applications:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Studied for its role in protein synthesis and modification.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of N-(tert-Butoxycarbonyl)-L-threonyl-L-serine primarily involves the protection and deprotection of amino groups. The Boc group provides stability to the amino acids during chemical reactions, preventing unwanted side reactions. Upon deprotection, the amino acids can participate in various biochemical pathways and reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(tert-Butoxycarbonyl)-L-threonine
- N-(tert-Butoxycarbonyl)-L-serine
- N-(tert-Butoxycarbonyl)-L-alanine
- N-(tert-Butoxycarbonyl)-L-valine
Uniqueness
N-(tert-Butoxycarbonyl)-L-threonyl-L-serine is unique due to its combination of L-threonine and L-serine, providing distinct properties and reactivity compared to other N-protected amino acids. Its dual amino acid structure allows for more complex and versatile applications in peptide synthesis and other fields .
Propriétés
Numéro CAS |
185452-96-4 |
|---|---|
Formule moléculaire |
C12H22N2O7 |
Poids moléculaire |
306.31 g/mol |
Nom IUPAC |
(2S)-3-hydroxy-2-[[(2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoic acid |
InChI |
InChI=1S/C12H22N2O7/c1-6(16)8(14-11(20)21-12(2,3)4)9(17)13-7(5-15)10(18)19/h6-8,15-16H,5H2,1-4H3,(H,13,17)(H,14,20)(H,18,19)/t6-,7+,8+/m1/s1 |
Clé InChI |
HBKONBJCQJYBCU-CSMHCCOUSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)OC(C)(C)C)O |
SMILES canonique |
CC(C(C(=O)NC(CO)C(=O)O)NC(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


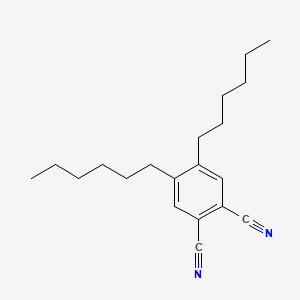
![2-(Acridin-3-yl)-1,2,3,4-tetrahydropyrimido[4,5-c]acridine](/img/structure/B14264671.png)
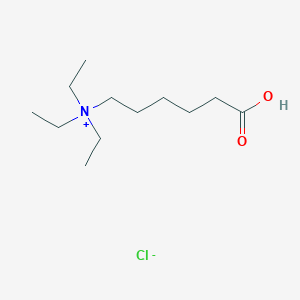
![2,2'-{Ditellane-1,2-diylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)](/img/structure/B14264675.png)
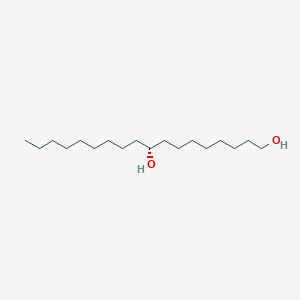
![3-{[1-(1H-Indol-2-yl)-2-(pyridin-3-yl)ethenyl]sulfanyl}propane-1-thiol](/img/structure/B14264681.png)
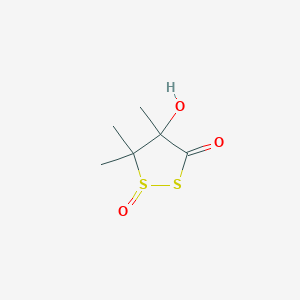
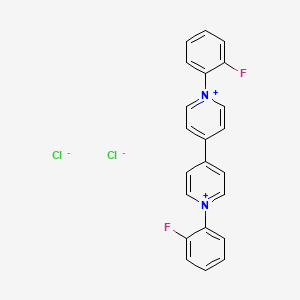
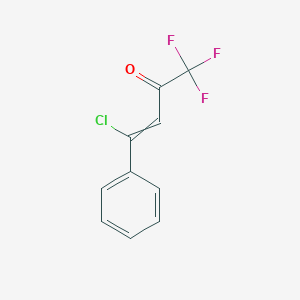
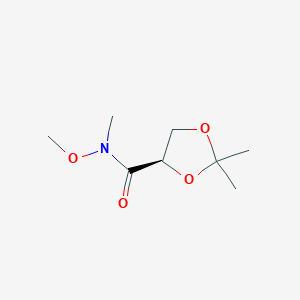
![Acetic acid, [[bis(4-methoxyphenyl)methyl]imino]-, methyl ester](/img/structure/B14264737.png)
